![molecular formula C10H14O3 B1658081 (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 595-31-3](/img/structure/B1658081.png)
(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
概要
説明
“(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is a compound that has been synthesized from the commercially available monoterpene carvone . The transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Synthesis Analysis
The synthesis of this compound involves a regio and diastereoselective strategy. This strategy has been developed for the synthesis of complex bicyclo [3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular formula of “(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is C10H14O3 . Its molecular weight is 182.221 .Chemical Reactions Analysis
The key features of the chemical reactions involved in the synthesis of this compound are an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” include a molecular weight of 182.221 . More detailed properties are not available in the search results.科学的研究の応用
Crystal Structure Analysis
Research on compounds like "(1R,5S)-1,8,8-Trimethyl-3-azabicylo[3.2.1]octane-2,4-dione" highlights the use of crystallographic techniques to understand molecular structures. These studies involve characterizing compounds by IR, EA, ES-MS, 1H NMR, 13C NMR, and X-ray diffraction techniques, providing insights into their three-dimensional arrangements and potential intermolecular interactions, such as hydrogen bonding and weak C-H…O interactions (Wei Huang et al., 2004).
Synthetic Chemistry Applications
Derivatives of bicyclic structures, such as "8-oxabicyclo[3.2.1]octanes" and "2,7-dioxatricyclo[4.2.1.03,8]nonanes," have been synthesized for potential bioactive molecule applications. These compounds serve as synthetic blocks for creating molecules with antitumor and glycosidase inhibitors activity, demonstrating the versatility of bicyclic structures in synthetic organic chemistry (D. A. Khlevin et al., 2012).
Photochemistry and Photorearrangement
The photochemical behavior of compounds structurally related to "(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione" has been studied, revealing interesting photorearrangement processes. These reactions can lead to the formation of novel tricyclic structures, indicating the potential of such compounds in the development of new materials or chemical intermediates through photo-induced transformations (A. Mori et al., 1988).
Catalytic Applications
Research into compounds with similar bicyclic structures has explored their use as catalysts in synthetic reactions. For instance, "1,4-Diazabicyclo[2.2.2]octane" has been used as an efficient catalyst for condensation reactions, showcasing the potential of bicyclic compounds in facilitating or enhancing chemical transformations (D. Azarifar et al., 2013).
Conformational Analysis
The study of conformational stability and preferred conformations of bicyclic imide derivatives, similar in structure to "(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione," has been conducted using high-frequency NMR spectroscopy. These studies help understand the dynamic behavior of such molecules, which is crucial for their potential applications in materials science and molecular engineering (G. Van Binst et al., 1975).
作用機序
将来の方向性
特性
IUPAC Name |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDNKRDYPTSTP-PHUNFMHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C1(C)C)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
595-31-3 | |
| Record name | (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

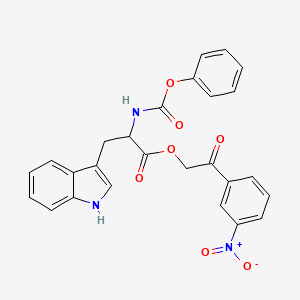
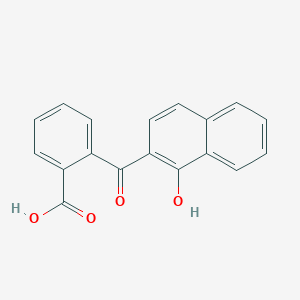
![Tert-butyl 2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1658004.png)
![(5E)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658005.png)
![N'-[(3-Hydroxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide](/img/structure/B1658008.png)
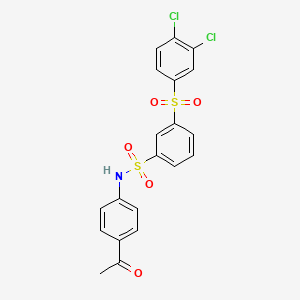
![2-[4,4-bis(4-fluorophenyl)butyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine;(Z)-but-2-enedioic acid](/img/structure/B1658010.png)
![N-[2-[2-(3,4-dimethoxyphenyl)ethyl-[(5-methylfuran-2-yl)methyl]amino]-2-oxoethyl]-N-pentyl-2-phenylacetamide](/img/structure/B1658011.png)
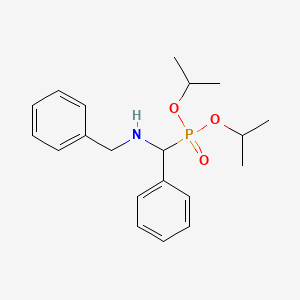
![(6E)-6-({(2E)-2-[(4-Bromophenyl)methylidene]hydrazinyl}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1658015.png)
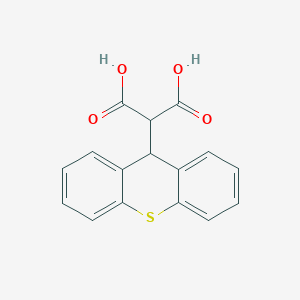
![3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline hydrochloride](/img/structure/B1658019.png)
![[(Z)-(6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B1658020.png)
